molecular formula C23H27FN4O4 B2928694 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide CAS No. 896362-49-5

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide

Cat. No.: B2928694
CAS No.: 896362-49-5
M. Wt: 442.491
InChI Key: NEWQTUBLFXCYQT-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxole moiety, which is a common structural feature in many organic compounds, including some pharmaceuticals . It also contains a piperazine ring, which is a common feature in many drugs, and a fluorophenyl group, which can enhance the biological activity of a compound.

Scientific Research Applications

Sigma-1 Receptor Ligands and PET Radiotracers

A study focused on N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands, highlighting the potential use of these compounds in neurodegenerative research. One derivative showed high uptake in the brain, indicating its suitability as a sigma-1 receptor positron emission tomography (PET) radiotracer (Moussa et al., 2010).

Hypotensive Activity

Research on tetrahydro-2-benzoxepins, including compounds related to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide, revealed their potential as hypotensive agents. These compounds demonstrated alpha blocker activity with peripheral and central effects (Tenbrink et al., 1981).

Antipsychotic Potential

A study on N-aryl-N'-benzylpiperazines, structurally related to the compound , showed potential antipsychotic properties. These compounds displayed high affinity for various central nervous system receptors, indicating their use in developing new antipsychotic medications (Reitz et al., 1995).

Alpha-Adrenergic Receptor Blocking

The compound LASSBio-772, related to the chemical structure , was identified as a potent alpha 1A/1D adrenoceptor antagonist. Its high affinity for these receptors suggests potential applications in cardiovascular research (Romeiro et al., 2011).

Antimicrobial Activity

A study on 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, related to the compound , demonstrated significant antibacterial and antifungal activities. These findings highlight the potential use of such compounds in antimicrobial research (Rameshkumar et al., 2003).

Alzheimer's Disease Research

A PET molecular imaging probe structurally related to the compound was used to quantify serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease patients. This indicates potential applications in neurodegenerative disease research (Kepe et al., 2006).

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-2-25-22(29)23(30)26-14-19(16-3-8-20-21(13-16)32-15-31-20)28-11-9-27(10-12-28)18-6-4-17(24)5-7-18/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWQTUBLFXCYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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